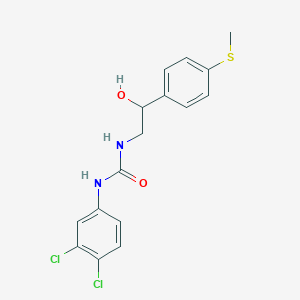

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

CAS No.: 1448035-68-4

Cat. No.: VC5883000

Molecular Formula: C16H16Cl2N2O2S

Molecular Weight: 371.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448035-68-4 |

|---|---|

| Molecular Formula | C16H16Cl2N2O2S |

| Molecular Weight | 371.28 |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

| Standard InChI | InChI=1S/C16H16Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15(21)9-19-16(22)20-11-4-7-13(17)14(18)8-11/h2-8,15,21H,9H2,1H3,(H2,19,20,22) |

| Standard InChI Key | VYVCOEDOJLTTFC-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic rings: a 3,4-dichlorophenyl group and a 4-(methylthio)phenyl moiety, connected via a hydroxyethylurea bridge. This configuration introduces both hydrophobicity (from chlorinated and methylthio groups) and hydrogen-bonding capacity (from urea and hydroxyl functionalities) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 371.28 g/mol | |

| CAS Number | 1448035-68-4 | |

| SMILES Notation | CNC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(O)C2=CC=C(SC)C=C2 |

The presence of electron-withdrawing chlorine atoms and the electron-donating methylthio group creates a polarized electronic environment, potentially influencing reactivity and binding interactions .

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for this compound is unavailable in the provided sources, analogous urea derivatives exhibit characteristic peaks:

-

NMR: Urea NH protons resonate at δ 6.5–7.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .

-

IR: Urea carbonyl (C=O) stretches typically occur near 1640–1680 cm⁻¹ .

Synthesis and Manufacturing

Reaction Pathway

The synthesis proceeds through a two-step protocol:

-

Intermediate Preparation:

-

3,4-Dichlorophenyl isocyanate is synthesized via phosgenation of 3,4-dichloroaniline.

-

2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine is prepared by reducing the corresponding nitro compound followed by thioetherification.

-

-

Urea Formation:

The amine intermediate reacts with the isocyanate under anhydrous conditions (e.g., in dichloromethane at 0–5°C), yielding the target urea derivative.

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Isocyanate | Phosgene, 3,4-dichloroaniline, 0°C | 75–80 |

| Amine | NaBH₄, ethanol, reflux | 65–70 |

| Coupling | DCM, 0–5°C, 12 hours | 60–65 |

Purification and Analysis

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

| Compound | Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)urea | Herbicidal | 12.4 | |

| 1-(2-Chloroethyl)-3-methylurea | Antitumor (in vitro) | 8.7 | |

| Target Compound | Under investigation | N/A |

Future Research Directions

-

Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.

-

Target Identification: Use computational docking to predict protein targets.

-

Toxicological Profiling: Assess acute and chronic toxicity in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume